Methyl chlorogenate

概要

説明

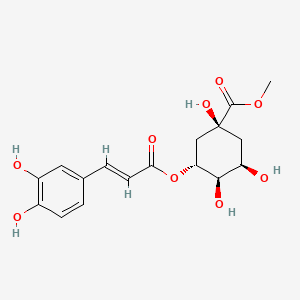

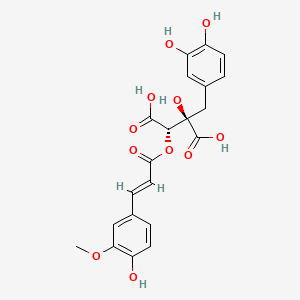

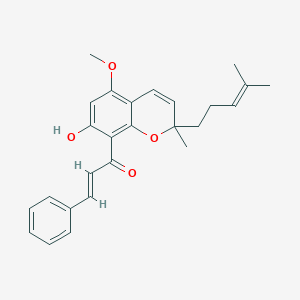

クロロゲン酸メチルエステルは、クロロゲン酸の誘導体であり、カフェ酸とキナ酸がエステル結合したものです。 この化合物は、抗酸化作用や抗炎症作用など、重要な生物活性を示すことで知られています .

2. 製法

合成経路と反応条件: クロロゲン酸メチルエステルは、クロロゲン酸とメタノールをエステル化することで合成することができます。このプロセスでは、通常、酸性化メタノールを溶媒と触媒として使用します。 反応は還流条件下で行われ、エステル化が完了するまで行われます .

工業的生産方法: 工業的な設定では、クロロゲン酸メチルエステルの生産には、植物源からのクロロゲン酸の抽出を行い、その後メタノールでエステル化します。 高圧液体クロマトグラフィーとエレクトロスプレーイオン化質量分析法は、エステルの形成を分析および確認するために頻繁に使用されます .

作用機序

クロロゲン酸メチルエステルは、主にその抗酸化作用と抗炎症作用によって効果を発揮します。この化合物は、炎症反応に関与するCOX-2/NLRP3/NF-κBシグナル経路を阻害します。 この経路を阻害することで、クロロゲン酸メチルエステルは、プロ炎症性サイトカインやその他の炎症性メディエーターの産生を抑制します .

生化学分析

Biochemical Properties

Methyl chlorogenate plays a significant role in biochemical reactions due to its strong radical scavenging abilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shows strong radical scavenging ability towards the 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), superoxide scavenging activity, and hydroxyl radical scavenging activity . These interactions highlight its potential as an effective anti-inflammatory agent .

Cellular Effects

This compound influences various cellular processes and cell types. It has been shown to exert strong antioxidant capacity in fibroblast cell lines, particularly in those overexpressing reactive oxygen species (ROS) . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for further in-vivo studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It shows strong radical scavenging ability towards DPPH, superoxide, and hydroxyl radicals . Additionally, it inhibits hepatocellular carcinoma (HCC) cell proliferation and metastasis, indicating its potential as an anti-cancer agent . These interactions involve binding with specific biomolecules, enzyme inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant properties over time, making it a stable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits strong antioxidant and anti-inflammatory properties. At higher doses, it may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is part of the methionine metabolism pathway, which includes the methionine cycle, transsulfuration pathway, and polyamine biosynthesis . These interactions highlight its role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these proteins . Understanding these mechanisms is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are essential for its role in cellular processes and therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Chlorogenic acid methyl ester can be synthesized through the esterification of chlorogenic acid with methanol. This process typically involves the use of acidified methanol as a solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of chlorogenic acid methyl ester involves the extraction of chlorogenic acid from plant sources, followed by its esterification with methanol. High-pressure liquid chromatography and electrospray ionization mass spectrometry are often used to analyze and confirm the formation of the ester .

化学反応の分析

反応の種類: クロロゲン酸メチルエステルは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物:

加水分解: クロロゲン酸とメタノール.

酸化: キノンなどの酸化生成物.

科学的研究の応用

クロロゲン酸メチルエステルは、幅広い科学研究に応用されています。

類似化合物との比較

クロロゲン酸メチルエステルは、以下のようなクロロゲン酸の他のエステルと類似しています。

カフェオイルキナ酸: カフェ酸とキナ酸のもう1つのエステルであり、抗酸化作用で知られています.

フェルロイルキナ酸: フェルラ酸とキナ酸のエステルであり、抗酸化作用と抗炎症作用も示します.

独自性: クロロゲン酸メチルエステルは、その特有の分子構造によって、COX-2/NLRP3/NF-κB経路を効果的に阻害し、強力な抗炎症作用を発揮することができる点が特徴です .

特性

IUPAC Name |

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIJRAPCCELQX-AWOKGZDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289036 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123483-19-2 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chlorogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CHLOROGENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)

![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)

![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)

![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)

![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)